
1-(3,5-Dinitrobenzoyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dinitrobenzoyl)indoline: is a chemical compound with the molecular formula C15H11N3O5 It is a derivative of indoline, a bicyclic heterocycle, and is characterized by the presence of a 3,5-dinitrobenzoyl group attached to the nitrogen atom of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dinitrobenzoyl)indoline can be synthesized through a multi-step process involving the nitration of benzoylindoline. The general synthetic route involves:
Nitration: Benzoylindoline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 3 and 5 positions of the benzoyl ring.
Purification: The nitrated product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dinitrobenzoyl)indoline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The indoline ring can be oxidized to indole using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Reduction: 1-(3,5-Diaminobenzoyl)indoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Oxidation: Indole derivatives with oxidized functional groups.
Scientific Research Applications
Chemistry: 1-(3,5-Dinitrobenzoyl)indoline is used as a precursor in the synthesis of various indoline and indole derivatives
Biology: In biological research, indoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a starting material for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential use in drug discovery and development. Indoline derivatives have shown promise as therapeutic agents, and this compound is investigated for its role in the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,5-Dinitrobenzoyl)indoline is primarily related to its chemical reactivity. The nitro groups on the benzoyl ring can undergo reduction or substitution reactions, leading to the formation of different functional groups. These functional groups can interact with biological targets, such as enzymes or receptors, modulating their activity. The indoline ring itself can participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
1-(3-Nitrobenzoyl)indoline: Similar structure but with only one nitro group at the 3 position.
1-(4-Nitrobenzoyl)indoline: Similar structure with a nitro group at the 4 position.
1-(3,5-Dinitrobenzoyl)indole: Similar structure but with an indole ring instead of an indoline ring.
Uniqueness: 1-(3,5-Dinitrobenzoyl)indoline is unique due to the presence of two nitro groups at the 3 and 5 positions of the benzoyl ring. This structural feature allows for specific chemical reactivity and potential biological activity that may not be observed in similar compounds with different substitution patterns.
Properties
Molecular Formula |
C15H11N3O5 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-6-5-10-3-1-2-4-14(10)16)11-7-12(17(20)21)9-13(8-11)18(22)23/h1-4,7-9H,5-6H2 |
InChI Key |
NLNPUCUKRQGUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
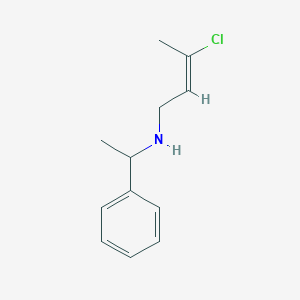
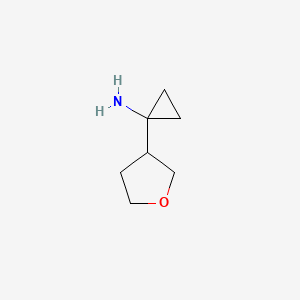
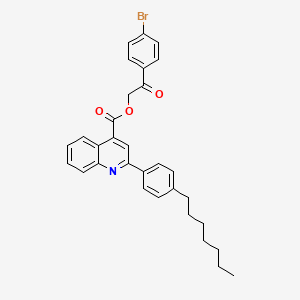
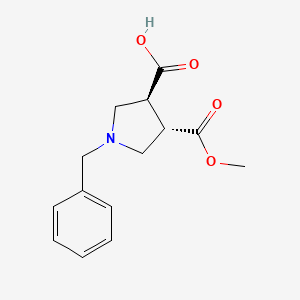
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
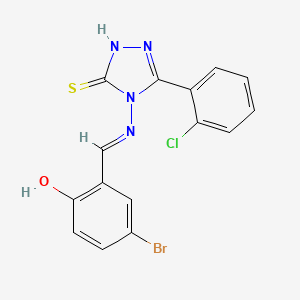



![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
